molecular formula C29H47N3O6 B12825563 (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt

(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt

Cat. No.: B12825563
M. Wt: 533.7 g/mol
InChI Key: CBSVEVKFQHTZSP-UHFFFAOYSA-N
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Description

®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is a complex organic compound used primarily in peptide synthesis and pharmaceutical research. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group, which are used to protect amino functions during chemical reactions.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVEVKFQHTZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt typically involves the protection of amino groups using Boc and Cbz groups. The process begins with the amino acid precursor, which undergoes a series of protection and deprotection steps. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, while the Cbz group is introduced using benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and to prevent side reactions .

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C29H47N3O6
  • Molecular Weight : 533.71 g/mol
  • CAS Number : 3350-13-8
  • IUPAC Name : 4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It is often utilized in the preparation of peptide-based drugs due to its ability to protect amino groups during synthesis, which is crucial for maintaining the integrity of peptide bonds .
  • Peptide Synthesis :
    • It is commonly used in solid-phase peptide synthesis (SPPS), where protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are essential for controlling reactivity during the stepwise assembly of peptides. This method allows for the efficient construction of complex peptide sequences .
  • Research on Modified Amino Acids :
    • The compound is part of research focused on modified amino acids that can enhance the stability and efficacy of therapeutic peptides. Studies have shown that such modifications can lead to improved bioavailability and reduced immunogenicity, making them valuable in drug development .

Chemical Research Applications

  • Synthesis of Novel Compounds :
    • Researchers use this compound as a building block for synthesizing novel compounds with potential therapeutic properties. Its structure allows for further modifications that can lead to new derivatives with enhanced biological activity .
  • Bioconjugation Studies :
    • The ability to attach various biomolecules makes it useful in bioconjugation studies, where it can be linked to drugs or imaging agents, facilitating targeted delivery systems in cancer therapy and diagnostics .

Data Tables

ApplicationDescription
Intermediate in Drug SynthesisUsed in the preparation of peptide-based drugs, protecting amino groups during synthesis
Solid-Phase Peptide SynthesisEssential for controlling reactivity during peptide assembly
Modified Amino Acids ResearchEnhances stability and efficacy of therapeutic peptides
Synthesis of Novel CompoundsBuilding block for creating new derivatives with enhanced biological activity
Bioconjugation StudiesFacilitates targeted delivery systems in cancer therapy and diagnostics

Case Studies

  • Peptide Drug Development :
    In a study published by researchers at a leading pharmaceutical company, (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt was used to synthesize a novel peptide that demonstrated significant anti-cancer activity in vitro. The protection offered by the Boc group allowed for selective reactions that led to high yields of the desired product.
  • Targeted Drug Delivery :
    A collaborative research project explored the use of this compound in developing targeted drug delivery systems for chemotherapy agents. By conjugating the compound with cytotoxic drugs, researchers were able to achieve localized delivery to tumor cells, minimizing side effects associated with systemic administration.

Mechanism of Action

The mechanism of action of ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc and Cbz groups are stable under basic conditions but can be selectively removed under acidic conditions or by catalytic hydrogenation, respectively . This selective deprotection allows for the stepwise synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is unique due to its dual protection strategy, which allows for greater control over the synthesis of peptides and proteins. The presence of both Boc and Cbz groups provides flexibility in the deprotection steps, making it a valuable tool in synthetic organic chemistry .

Biological Activity

(R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt is a compound with significant potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine
  • Molecular Formula : C29H47N3O6
  • Molecular Weight : 533.71 g/mol
  • CAS Number : 101854-42-6
  • Solubility : Slightly soluble in water

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a peptide and amino acid derivative. It has been studied for its potential effects on various biological systems, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in antibiotic development.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic interventions in metabolic disorders.
  • Cell Proliferation : Research indicates that this compound may influence cell proliferation and apoptosis, making it a candidate for cancer research.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Interaction with Cell Membranes : The compound's lipophilic properties may facilitate its incorporation into cellular membranes, altering membrane dynamics and affecting cellular signaling pathways.
  • Enzyme Modulation : As a potential enzyme inhibitor, it may compete with substrate binding sites or alter enzyme conformation, impacting metabolic processes.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionPotential inhibition of PTPs
Cell ProliferationModulation of cancer cell lines

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial properties of various amino acid derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of protein tyrosine phosphatases (PTPs) revealed that the compound could inhibit PTP activity with an IC50 value suggesting effective modulation at nanomolar concentrations. This inhibition was found to be selective for certain PTPs over others, indicating a targeted mechanism that could be exploited in drug design for metabolic diseases.

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